3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride
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Overview
Description
3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is significant in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
The synthesis of 3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps. One common method includes the condensation of 1,3-diketones with arylhydrazines, followed by further reactions to introduce the amino and carboxamide groups . Industrial production methods often utilize cost-effective and eco-friendly catalysts, such as Amberlyst-70, to facilitate the reactions .
Chemical Reactions Analysis
3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions
Scientific Research Applications
3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the production of agrochemicals and dyestuffs
Mechanism of Action
The mechanism of action of 3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .
Comparison with Similar Compounds
3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride can be compared with other similar compounds, such as:
3-amino-5-methyl-1H-pyrazole: Another pyrazole derivative with similar structural features but different functional groups.
3-methyl-1-phenyl-1H-pyrazol-5-ol: A pyrazole compound with a phenyl group and hydroxyl group, exhibiting different reactivity and applications.
5-amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride: A closely related compound with slight variations in the position of functional groups.
These comparisons highlight the unique properties and applications of this compound in various scientific and industrial fields.
Properties
CAS No. |
2613389-03-8 |
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Molecular Formula |
C5H9ClN4O |
Molecular Weight |
176.6 |
Purity |
95 |
Origin of Product |
United States |
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